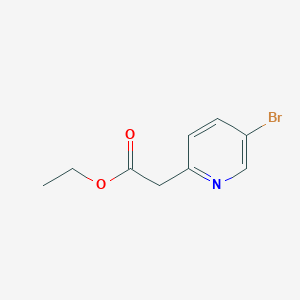

Ethyl 2-(5-bromopyridin-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKXJOMCJPISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676516 | |

| Record name | Ethyl (5-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-88-1 | |

| Record name | Ethyl 5-bromo-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (5-bromopyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(5-bromopyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate from 2-Aminopyridine

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the synthesis of ethyl 2-(5-bromopyridin-2-yl)acetate, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-aminopyridine. The synthesis is presented as a robust three-step sequence, designed for reproducibility and scalability in a research or drug development setting. Each step is detailed with a focus on the underlying chemical principles, mechanistic rationale, and practical execution. This document emphasizes scientific integrity by explaining the causality behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative literature. It is intended for an audience of researchers, chemists, and professionals in the field of drug development who require a reliable and well-understood pathway to this important pyridine derivative.

Strategic Overview: A Three-Step Approach

The synthesis of the target molecule, this compound, from 2-aminopyridine necessitates a strategic sequence of transformations to install the required functional groups with correct regiochemistry. A retrosynthetic analysis reveals a logical pathway involving three key stages:

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position of the pyridine ring.

-

Amino Group Transformation: Conversion of the C2 amino group into a suitable leaving group, specifically a bromine atom, via a Sandmeyer reaction.

-

Carbon-Carbon Bond Formation: Installation of the ethyl acetate moiety at the C2 position through a palladium-catalyzed cross-coupling reaction.

This forward-thinking strategy is efficient as it systematically builds the complexity of the molecule, starting with the functionalization of the pyridine core.

Figure 1: Overall synthetic workflow from 2-aminopyridine to the target product.

Part 1: Synthesis of the Key Intermediate: 2,5-Dibromopyridine

This section details the preparation of 2,5-dibromopyridine, a crucial intermediate that serves as the scaffold for the final C-C bond formation.

Step 1: Regioselective Bromination of 2-Aminopyridine

Mechanistic Rationale: The initial step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group (-NH₂) is a potent activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group, substitution is strongly favored at the C5 position.[1] Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled, regioselective monobromination, yielding 2-amino-5-bromopyridine as the major product.[2]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (9.4 g, 100 mmol).

-

Dissolution: Add acetone (100 mL) and stir until the 2-aminopyridine is fully dissolved. Cool the solution to 10 °C in an ice-water bath.

-

Bromination: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in acetone (50 mL). Add this NBS solution dropwise to the cooled 2-aminopyridine solution over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, stir the mixture for an additional 1 hour at 10 °C.

-

Workup: Remove the solvent by evaporation under reduced pressure. To the resulting residue, add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9 to neutralize any acidic byproducts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be recrystallized from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.[2]

Data Summary: Step 1

| Reagent | Molar Eq. | Molecular Wt. | Amount |

|---|---|---|---|

| 2-Aminopyridine | 1.0 | 94.11 g/mol | 9.4 g |

| N-Bromosuccinimide (NBS) | 1.0 | 177.98 g/mol | 17.8 g |

| Parameter | Value | ||

| Temperature | 10 °C | ||

| Reaction Time | 1.5 hours |

| Expected Yield | 90-95%[2] | | |

Step 2: Diazotization-Bromination (Sandmeyer Reaction)

Mechanistic Rationale: The Sandmeyer reaction is a cornerstone transformation for converting aromatic primary amines into aryl halides. The process begins with the formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[3] This diazonium salt is a superb leaving group (N₂). In the presence of a copper(I) bromide (CuBr) catalyst, the diazonium salt decomposes, and the bromine atom is installed onto the aromatic ring. This method is highly effective for replacing the amino group on the 2-amino-5-bromopyridine intermediate with a second bromine atom.[4]

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine

-

Acidic Solution: In a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer, add 48% hydrobromic acid (HBr) (100 mL). Cool the acid to -5 °C using an ice-salt bath.

-

Amine Addition: Slowly add 2-amino-5-bromopyridine (17.3 g, 100 mmol) portion-wise, maintaining the temperature below 0 °C. Stir until a fine slurry is formed.

-

Diazotization: Dissolve sodium nitrite (NaNO₂) (7.6 g, 110 mmol) in water (20 mL). Add this solution dropwise to the amine slurry over 1 hour, keeping the temperature strictly between -5 °C and 0 °C. A deep red diazonium salt solution will form.

-

Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr) (15.8 g, 110 mmol) in 48% HBr (30 mL). Add this catalyst solution to the cold diazonium salt solution.

-

Decomposition: Allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature for 1 hour after gas evolution ceases.

-

Workup: Cool the mixture to room temperature and pour it into 200 mL of ice water. Make the solution alkaline (pH ~9-10) by slowly adding a 50% aqueous NaOH solution.

-

Extraction & Purification: Extract the product with dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2,5-dibromopyridine.

Data Summary: Step 2

| Reagent | Molar Eq. | Molecular Wt. | Amount |

|---|---|---|---|

| 2-Amino-5-bromopyridine | 1.0 | 172.99 g/mol | 17.3 g |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 g/mol | 7.6 g |

| Copper(I) Bromide (CuBr) | 1.1 | 143.45 g/mol | 15.8 g |

| Parameter | Value | ||

| Diazotization Temp. | -5 to 0 °C | ||

| Decomposition Temp. | 60-70 °C |

| Expected Yield | 75-85% | | |

Part 2: C-C Bond Formation: Synthesis of the Target Compound

With the 2,5-dibromopyridine intermediate in hand, the final step is to selectively install the ethyl acetate side chain at the C2 position.

Step 3: Palladium-Catalyzed Cross-Coupling (Reformatsky-type)

Mechanistic Rationale: This transformation is achieved via a palladium-catalyzed cross-coupling reaction. The C2-Br bond in 2,5-dibromopyridine is more reactive towards oxidative addition to a Pd(0) catalyst than the C5-Br bond due to electronic effects of the ring nitrogen. This allows for selective functionalization. The reaction proceeds with a Reformatsky reagent, which is a zinc enolate of an α-halo ester. The key steps of the catalytic cycle are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C2-Br bond.

-

Transmetalation: The zinc enolate transfers its organic group to the palladium center.

-

Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

Figure 3: Simplified palladium catalytic cycle for the cross-coupling step.

Experimental Protocol: Synthesis of this compound

-

Reformatsky Reagent Preparation: In a flame-dried 250 mL flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (7.2 g, 110 mmol). Add dry tetrahydrofuran (THF) (50 mL). To this suspension, add a solution of ethyl bromoacetate (16.7 g, 100 mmol) in dry THF (20 mL) dropwise. An exothermic reaction should initiate. Maintain a gentle reflux by controlling the addition rate. After addition, stir for 1 hour at room temperature to ensure full formation of the zinc enolate.

-

Catalyst and Substrate: In a separate 500 mL flask under an inert atmosphere, dissolve 2,5-dibromopyridine (19.0 g, 80 mmol) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.8 g, 2.4 mmol, 3 mol%) in dry THF (100 mL).

-

Coupling Reaction: Transfer the freshly prepared Reformatsky reagent solution to the solution of the substrate and catalyst via cannula.

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Workup: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL).

-

Extraction: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield the pure product.

Data Summary: Step 3

| Reagent | Molar Eq. | Molecular Wt. | Amount |

|---|---|---|---|

| 2,5-Dibromopyridine | 1.0 | 236.90 g/mol | 19.0 g |

| Ethyl Bromoacetate | 1.25 | 167.00 g/mol | 16.7 g |

| Zinc Dust | 1.38 | 65.38 g/mol | 7.2 g |

| Pd(PPh₃)₄ | 0.03 | 1155.56 g/mol | 2.8 g |

| Parameter | Value | ||

| Temperature | 65 °C (Reflux) | ||

| Reaction Time | 4-6 hours |

| Expected Yield | 65-75% | | |

References

- 1. nbinno.com [nbinno.com]

- 2. ijssst.info [ijssst.info]

- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate: Reaction Conditions and Mechanistic Considerations

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing ethyl 2-(5-bromopyridin-2-yl)acetate, a key building block in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the prevalent synthetic strategies, with a focus on the critical reaction conditions, mechanistic underpinnings, and practical considerations for successful and scalable synthesis. The guide will feature detailed experimental protocols, comparative data tables, and diagrams to elucidate the chemical transformations.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs, natural products, and functional materials. Its unique electronic properties, basicity, and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Specifically, substituted pyridylacetic acid derivatives, such as 2-(5-bromopyridin-2-yl)acetic acid and its esters, serve as crucial intermediates in the synthesis of a variety of biologically active compounds. The bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space in drug discovery programs. The ethyl acetate moiety at the 2-position is a common precursor to carboxylic acids, amides, and other functional groups, enabling the modulation of physicochemical properties and target engagement.

This guide will focus on the practical synthesis of this compound, providing a detailed analysis of the most effective synthetic routes and the rationale behind the selection of specific reaction conditions.

Synthetic Strategies: A Tale of Two Couplings

The construction of the C-C bond between the pyridine ring and the acetate group is the cornerstone of this synthesis. Two primary and highly effective strategies have emerged from the literature for achieving this transformation: Palladium-Catalyzed α-Arylation of Esters and Negishi Cross-Coupling . Both methods offer distinct advantages and are amenable to a range of substrates.

Palladium-Catalyzed α-Arylation of Ethyl Acetate

This powerful method involves the direct coupling of an enolate of ethyl acetate with an aryl halide, in this case, a brominated pyridine derivative. The success of this reaction hinges on the careful selection of the palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.

Causality Behind Experimental Choices:

-

The Catalyst System: A combination of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is crucial. The ligand plays a pivotal role in facilitating the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the desired C-C bond. Ligands like 2-(di-tert-butylphosphino)biphenyl have proven effective in this context.

-

The Base: A strong base is required to generate a sufficient concentration of the ester enolate. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice due to its high basicity and steric bulk, which minimizes side reactions such as self-condensation of the ester.

-

The Precursor: The most logical starting material for this approach is 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 2-position towards oxidative addition allows for selective coupling at this site.

Experimental Workflow Diagram:

Caption: Workflow for Palladium-Catalyzed α-Arylation.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and a bulky phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 4 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene as the solvent, followed by 2,5-dibromopyridine (1.0 eq) and ethyl acetate (1.5 eq).

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of LiHMDS (1.2 eq) in THF dropwise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary Table:

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) | Efficient palladium source for the catalytic cycle. |

| Ligand | Bulky Phosphine (4 mol%) | Promotes oxidative addition and reductive elimination. |

| Base | LiHMDS (1.2 eq) | Strong, non-nucleophilic base for enolate formation. |

| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for the reaction temperature. |

| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents degradation of the catalyst and reagents. |

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] This method offers high functional group tolerance and is particularly effective for the synthesis of biaryls and related compounds. For the synthesis of this compound, two main approaches can be envisioned.

Approach A: Coupling of a Pyridylzinc Reagent with Ethyl Bromoacetate

In this approach, 2,5-dibromopyridine is first converted to the corresponding organozinc reagent, which is then coupled with ethyl bromoacetate.

Approach B: Coupling of an Ethyl Acetate-derived Zinc Reagent with 2,5-Dibromopyridine

This approach involves the preparation of a zinc enolate of ethyl acetate (a Reformatsky-type reagent) which is then coupled with 2,5-dibromopyridine.

Causality Behind Experimental Choices:

-

Organozinc Formation: The pyridylzinc reagent can be prepared by direct insertion of zinc into the C-Br bond of 2,5-dibromopyridine, often activated with a small amount of iodine. Alternatively, transmetalation from a corresponding organolithium or organomagnesium compound can be employed. The zinc enolate of ethyl acetate is typically prepared by reacting ethyl bromoacetate with activated zinc dust.

-

The Catalyst: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective for Negishi couplings. Nickel catalysts can also be used and are often more cost-effective.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or dioxane are commonly used to solvate the organometallic intermediates and the catalyst.

Reaction Mechanism Diagram (Approach A):

Caption: Negishi Coupling Catalytic Cycle.

Detailed Experimental Protocol (Approach B):

-

Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust and a crystal of iodine. Heat the flask gently with a heat gun until the purple iodine vapor is observed, then allow it to cool.

-

Reformatsky Reagent Formation: Add anhydrous THF to the activated zinc. Then, add a solution of ethyl bromoacetate in THF dropwise to the zinc suspension. The reaction is often initiated by gentle heating.

-

Coupling Reaction: In a separate flask, dissolve 2,5-dibromopyridine and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.

-

Addition: Transfer the freshly prepared Reformatsky reagent to the solution of the pyridine and catalyst via cannula.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described for the palladium-catalyzed α-arylation.

Data Summary Table:

| Parameter | Condition (Approach B) | Rationale |

| Zinc Reagent | Ethyl bromozincacetate | Pre-formed organometallic nucleophile. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard and effective catalyst for Negishi coupling. |

| Solvent | THF | Anhydrous ethereal solvent to support organometallic species. |

| Temperature | Reflux | Drives the coupling reaction to completion. |

| Atmosphere | Inert (Argon/Nitrogen) | Essential for the stability of the organometallic reagents. |

Conclusion and Future Perspectives

The synthesis of this compound can be reliably achieved through modern cross-coupling methodologies. Both palladium-catalyzed α-arylation and Negishi coupling offer robust and scalable routes to this valuable building block. The choice between these methods may depend on factors such as the availability of starting materials, catalyst cost, and the specific functional group tolerance required for a particular synthetic campaign. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis of this and related pyridylacetic acid derivatives, paving the way for the discovery of new and improved therapeutic agents. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing earth-abundant metals like iron or copper, or exploring C-H activation strategies to further streamline the synthesis.[2]

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(5-bromopyridin-2-yl)acetate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(5-bromopyridin-2-yl)acetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed spectral interpretation of this heteroaromatic compound. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of substituted pyridine derivatives, which are common motifs in medicinal chemistry.

Introduction: The Significance of Substituted Pyridines and NMR Spectroscopy

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and agrochemicals. Their ability to engage in various biological interactions makes them privileged structures in drug discovery. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating their chemical structure in solution.

¹H NMR spectroscopy, in particular, provides a wealth of information regarding the electronic environment of protons within a molecule, their connectivity through scalar (J) coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). For a molecule such as this compound, ¹H NMR allows for the unambiguous confirmation of its structure by analyzing the distinct signals arising from the protons on the pyridine ring and the ethyl acetate substituent.

This guide will first present a predicted ¹H NMR spectrum of the title compound, followed by a detailed interpretation of the chemical shifts, multiplicities, and coupling constants. Subsequently, a rigorous, step-by-step protocol for sample preparation and spectral acquisition is provided, ensuring high-quality, reproducible data. Finally, to aid in complex cases, the application of two-dimensional (2D) NMR techniques for unequivocal signal assignment is discussed.

Predicted ¹H NMR Spectrum and Interpretation

In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum for this compound is presented below, based on established principles of substituent effects on the pyridine ring and data from analogous structures. The analysis is grounded in the understanding of how electron-withdrawing and electron-donating groups, as well as the inherent electronic nature of the pyridine ring, influence proton chemical shifts.

The structure and proton labeling for this compound are as follows:

Figure 1. Structure of this compound with proton labeling.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.6 | Doublet | ~2.5 Hz (⁴J) | 1H |

| H-4 | ~7.8 | Doublet of Doublets | ~8.5 Hz (³J), ~2.5 Hz (⁴J) | 1H |

| H-3 | ~7.3 | Doublet | ~8.5 Hz (³J) | 1H |

| -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 Hz (³J) | 2H |

| -CH₂-CO | ~3.9 | Singlet | - | 2H |

| -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 Hz (³J) | 3H |

Detailed Rationale for Predicted Assignments

-

Pyridine Ring Protons (H-3, H-4, H-6):

-

The protons on a pyridine ring are generally found in the aromatic region (7.0-9.0 ppm), deshielded due to the ring current and the electronegativity of the nitrogen atom.[1]

-

H-6: This proton is ortho to the nitrogen atom, making it the most deshielded of the ring protons. The bromo substituent at the 5-position will have a minor electronic effect on H-6. It is expected to appear as a doublet due to a four-bond coupling (⁴J) to H-4, typically around 2-3 Hz.

-

H-4: This proton is para to the nitrogen and meta to the bromo and ethyl acetate groups. It will be deshielded, but less so than H-6. Its signal will be a doublet of doublets due to a three-bond coupling (³J) with H-3 (typically 8-9 Hz) and a four-bond coupling (⁴J) with H-6 (typically 2-3 Hz).

-

H-3: This proton is meta to the nitrogen and ortho to the electron-withdrawing ethyl acetate group. It will be the most upfield of the pyridine protons. It will appear as a doublet due to the three-bond coupling (³J) with H-4 (~8-9 Hz).

-

-

Ethyl Acetate Moiety Protons:

-

Methylene protons alpha to the pyridine ring (-CH₂-CO): These protons are adjacent to both the aromatic ring and the carbonyl group, both of which are deshielding. Their chemical shift is predicted to be around 3.9 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

-

Ethyl group (-OCH₂CH₃): This is a classic ethyl pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which is strongly deshielding, placing their signal at approximately 4.2 ppm. This signal will be a quartet due to coupling with the three protons of the methyl group (n+1 = 3+1 = 4). The methyl protons (-CH₃) are more shielded and will appear as a triplet at around 1.2 ppm, split by the two adjacent methylene protons (n+1 = 2+1 = 3). The coupling constant (³J) for both the quartet and the triplet will be identical, typically around 7.1 Hz.

-

Experimental Protocol for ¹H NMR Acquisition

A meticulously executed experimental protocol is the foundation of high-quality, interpretable NMR data. The following section outlines a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used if solubility is an issue.[2] It's important to note that the chemical shifts can vary slightly depending on the solvent used.[2]

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer and Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Typically, the deuterated solvent contains a small amount of tetramethylsilane (TMS) which serves as an internal reference standard (δ = 0.00 ppm). If not present, a small amount can be added, but care should be taken to avoid adding too much.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition (400 MHz Spectrometer)

Figure 2. Workflow for ¹H NMR Data Acquisition and Processing.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking: The spectrometer's field-frequency lock system will engage with the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize magnetic field gradients across the sample, resulting in sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H spectrum.

-

Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -2 to 12 ppm.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

-

Acquisition: Start the acquisition. The spectrometer will apply a radiofrequency pulse and record the resulting Free Induction Decay (FID).

Data Processing

-

Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This is typically done manually or with automated routines.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.

-

Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or in cases of signal overlap, one-dimensional ¹H NMR may not be sufficient for a complete and unambiguous structural assignment. In such scenarios, 2D NMR experiments are invaluable.[2]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart. For this compound, a COSY spectrum would show:

-

A cross-peak between the H-3 and H-4 signals, confirming their adjacent relationship.

-

A cross-peak between the H-4 and H-6 signals, confirming their long-range coupling.

-

A cross-peak between the methylene and methyl protons of the ethyl group.

Figure 3. Logical workflow for structural elucidation using 1D and 2D NMR.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached. This is extremely useful for assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

An HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[2] This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For the title compound, an HMBC spectrum would be expected to show correlations between:

-

The methylene protons of the ethyl acetate group (-CH₂-CO) and the C2, C3, and carbonyl carbons.

-

The H-3 proton and the C2, C4, and C5 carbons.

-

The H-4 proton and the C2, C3, C5, and C6 carbons.

-

The H-6 proton and the C2, C4, and C5 carbons.

By systematically analyzing these 2D correlations, the complete and unambiguous assignment of all proton and carbon signals can be achieved, providing irrefutable evidence for the structure of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining theoretical predictions with established experimental protocols and advanced analytical techniques, researchers can confidently acquire, interpret, and validate the structure of this and related substituted pyridine compounds. A thorough understanding and application of these NMR methodologies are essential for advancing research and development in fields where these chemical entities play a crucial role.

References

Interpreting the Mass Spectrum of Ethyl 2-(5-bromopyridin-2-yl)acetate: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of ethyl 2-(5-bromopyridin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will deconstruct its predicted fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. The core of this analysis hinges on recognizing the distinct isotopic signature of bromine and understanding the predictable cleavage patterns of the ethyl ester and pyridine functionalities. This guide is designed to equip researchers with the expertise to identify this molecule and structurally similar analogs, ensuring data integrity in high-throughput screening and metabolic studies.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative. Its structure comprises three key features that dictate its behavior in a mass spectrometer:

-

The Brominated Pyridine Ring: A stable aromatic system whose fragmentation is influenced by the highly electronegative nitrogen atom and the presence of a heavy halogen.

-

The Ethyl Ester Group: A functional group with multiple susceptible cleavage points, leading to characteristic neutral losses and fragment ions.

-

The Methylene Bridge: A linker between the aromatic and ester moieties.

Understanding the interplay of these features is paramount for an accurate interpretation of the mass spectrum. The most telling characteristic, however, is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% to 49.5%).[1][2] This natural distribution results in a distinctive pair of peaks (M and M+2) for any bromine-containing ion, separated by two mass-to-charge units (m/z) and having almost identical intensities.[3][4] This 1:1 isotopic pattern is a definitive marker for the presence of a single bromine atom in an ion.[5]

Predicted Mass Spectrum under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, inducing extensive and reproducible fragmentation.[6] This provides a detailed "fingerprint" of the molecule's structure.

2.1. The Molecular Ion (M⁺•)

The molecular formula is C₈H₉BrN₂O₂. The nominal molecular weight using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) is 244 g/mol . Therefore, the mass spectrum will exhibit a pair of molecular ion peaks at m/z 244 (containing ⁷⁹Br) and m/z 246 (containing ⁸¹Br), with approximately equal abundance.

2.2. Key Fragmentation Pathways

The energetically unstable molecular ion undergoes a series of predictable cleavage events to form more stable fragment ions.[7] The primary fragmentation pathways are detailed below and summarized in Table 1.

-

α-Cleavage: Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation pathway for esters is the cleavage of the C-O bond adjacent to the carbonyl group.[8] This results in the formation of a stable acylium ion.

-

M⁺• → [M - 45]⁺ + •OCH₂CH₃

-

This will produce a characteristic isotopic pair at m/z 199/201 . This is often a prominent peak in the spectrum.

-

-

Loss of Ethene (C₂H₄) via McLafferty Rearrangement: Esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a McLafferty rearrangement.[9][10] In this molecule, a hydrogen from the ethyl group's methyl is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral ethene molecule.

-

M⁺• → [M - 28]⁺• + C₂H₄

-

This rearrangement produces a radical cation pair at m/z 216/218 .

-

-

Cleavage of the C-Br Bond: Halogenated aromatic compounds frequently lose the halogen atom.[3][11] The loss of the bromine radical results in an ion representing the remainder of the molecule.

-

M⁺• → [M - 79/81]⁺ + •Br

-

This cleavage results in a single peak (as the bromine is lost) at m/z 165 .

-

-

Benzylic Cleavage: Formation of the Bromopyridinylmethyl Cation: Cleavage of the bond between the methylene group and the carbonyl group leads to the formation of the bromopyridinylmethyl cation.

-

M⁺• → [C₆H₅BrN]⁺ + •COOCH₂CH₃

-

This results in an isotopic pair at m/z 170/172 . This fragment can subsequently lose the bromine atom to yield an ion at m/z 91.

-

-

Fragmentation of the Pyridine Ring: The pyridine ring itself can fragment, though this often results in lower abundance ions. A characteristic fragment for pyridine is observed at m/z 78, and its brominated counterpart would be expected at m/z 155/157 .[12]

Table 1: Predicted Key Fragment Ions under Electron Ionization (EI)

| Predicted m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Formula | Neutral Loss | Fragmentation Pathway |

| 244 / 246 | [C₈H₉BrN₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 216 / 218 | [C₆H₅BrN₂O₂]⁺• | C₂H₄ (28 Da) | McLafferty Rearrangement |

| 199 / 201 | [C₇H₅BrN₂O]⁺ | •OCH₂CH₃ (45 Da) | α-Cleavage (Loss of Ethoxy) |

| 170 / 172 | [C₆H₅BrN]⁺ | •COOCH₂CH₃ (73 Da) | Benzylic Cleavage |

| 165 | [C₈H₉N₂O₂]⁺ | •Br (79/81 Da) | Loss of Bromine Radical |

| 155 / 157 | [C₅H₃BrN]⁺• | •CH₂COOEt (86 Da) | Ring Fragmentation |

The relationships between the molecular ion and its primary fragments can be visualized as a logical pathway.

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Mass Spectrum under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally labile molecules from a liquid phase.[13][14] It generates ions with minimal fragmentation, typically by protonation or sodiation. For this molecule, the basic nitrogen atom of the pyridine ring is a prime site for protonation.

3.1. The Protonated Molecule [M+H]⁺

In positive ion mode ESI, the dominant species will be the protonated molecule, [M+H]⁺.

-

The mass spectrum will show a strong isotopic pair at m/z 245 ([C₈H₁₀BrN₂O₂]⁺ containing ⁷⁹Br) and m/z 247 ([C₈H₁₀BrN₂O₂]⁺ containing ⁸¹Br).

3.2. In-Source Fragmentation

While ESI is a soft technique, some fragmentation can be induced in the ion source by increasing cone voltages. This collision-induced dissociation (CID) would likely result in the loss of neutral molecules.

-

Loss of Ethene: [M+H]⁺ → [M+H - 28]⁺ at m/z 217/219 .

-

Loss of Ethanol: [M+H]⁺ → [M+H - 46]⁺ at m/z 199/201 .

Table 2: Predicted Key Ions under Positive Mode Electrospray Ionization (ESI)

| Predicted m/z (⁷⁹Br / ⁸¹Br) | Ion Structure / Formula | Ion Type |

| 245 / 247 | [C₈H₁₀BrN₂O₂]⁺ | Protonated Molecule [M+H]⁺ |

| 267 / 269 | [C₈H₉BrKN₂O₂]⁺ | Potassiated Adduct [M+K]⁺ |

| 217 / 219 | [C₆H₆BrN₂O₂]⁺ | In-source fragment |

Experimental Protocols

To validate these predictions, the following standardized protocols are recommended.

4.1. Protocol 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., ethyl acetate or dichloromethane).

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless inlet at 250°C. Inject 1 µL with a 20:1 split ratio.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line: 280°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Identify the molecular ion pair (m/z 244/246) and characteristic fragment ions (m/z 199/201, 170/172, etc.). Compare the resulting spectrum against a reference library if available.

4.2. Protocol 2: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

-

Sample Preparation: Prepare a 10 µg/mL stock solution in methanol. Dilute to 100 ng/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

MS System: High-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Waters SYNAPT Q-TOF).

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Key ESI Parameters:

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (can be increased to induce fragmentation).

-

Desolvation Gas (N₂): 800 L/hr at 400°C.

-

-

Mass Range: Scan from m/z 100 to 500.

-

Data Analysis: Extract the chromatogram for m/z 245 and 247. Confirm the 1:1 isotopic ratio and accurate mass of the [M+H]⁺ ion.

A generalized workflow ensures reproducibility and systematic data acquisition.

Caption: A generalized workflow for mass spectrometric analysis.

Conclusion and Best Practices

The mass spectrometric analysis of this compound is straightforward provided the analyst recognizes its key structural signatures. The unmistakable 1:1 isotopic pattern for all bromine-containing fragments serves as the primary diagnostic tool. Under EI, expect to see significant fragmentation, with the loss of the ethoxy radical (m/z 199/201) and the formation of the bromopyridinylmethyl cation (m/z 170/172) being highly probable. Under ESI, the protonated molecule [M+H]⁺ at m/z 245/247 will dominate the spectrum. For unambiguous identification, especially in complex matrices, the use of high-resolution mass spectrometry is recommended to confirm the elemental composition of the molecular and fragment ions. This guide provides a robust framework for the identification and structural confirmation of this compound, enabling confident decision-making in the drug development pipeline.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridine [webbook.nist.gov]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

Spectroscopic Signature of Ethyl 2-(5-bromopyridin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(5-bromopyridin-2-yl)acetate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile building block, it is frequently employed in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic chemistry and for the unambiguous characterization of its downstream products. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, provide a detailed fingerprint of the molecule's structure.

This technical guide provides an in-depth analysis of the predicted IR and ¹³C NMR spectroscopic data for this compound. Due to the current unavailability of experimentally recorded spectra in the public domain, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust and scientifically grounded prediction of its spectral features. This approach not only offers a valuable reference for the identification of this compound but also serves as an educational tool for researchers in the field.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are based on the analysis of the functional groups present in the molecule and the known effects of substituents on the pyridine ring.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1600-1550 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| ~1470-1430 | Medium | CH₂ scissoring |

| ~1370 | Medium | CH₃ symmetric bending |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch (Ester) |

| ~1100-1050 | Strong | Symmetric C-O-C stretch (Ester) |

| ~830-800 | Strong | C-H out-of-plane bending (Aromatic) |

| ~700-600 | Medium | C-Br stretch |

Predicted ¹³C NMR Spectrum (in CDCl₃, ~125 MHz)

| Chemical Shift (δ, ppm) | Carbon Atom | Multiplicity (Proton-coupled) | Rationale |

| ~170 | C=O | Singlet | Ester carbonyl carbon. |

| ~158 | C2 (Pyridine) | Singlet | Carbon bearing the acetate substituent, deshielded by nitrogen. |

| ~150 | C6 (Pyridine) | Doublet | Aromatic CH, deshielded by nitrogen. |

| ~140 | C4 (Pyridine) | Doublet | Aromatic CH, deshielded relative to C3. |

| ~122 | C3 (Pyridine) | Doublet | Aromatic CH. |

| ~118 | C5 (Pyridine) | Singlet | Carbon bearing the bromine, deshielded by the halogen. |

| ~61 | -O-C H₂-CH₃ | Triplet | Methylene carbon of the ethyl ester. |

| ~42 | -C H₂-C=O | Triplet | Methylene carbon adjacent to the pyridine ring. |

| ~14 | -O-CH₂-C H₃ | Quartet | Methyl carbon of the ethyl ester. |

In-depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the ester functional group and the substituted pyridine ring.

-

Carbonyl (C=O) Stretch: The most prominent peak is expected to be the strong absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretching vibration in a saturated ester.[1] The position of this band is a reliable indicator of the presence of the ester functional group.

-

C-O Stretches: Two other strong bands, characteristic of the ester, are predicted in the fingerprint region. An asymmetric C-O-C stretch is expected around 1250-1200 cm⁻¹ , and a symmetric C-O-C stretch is anticipated around 1100-1050 cm⁻¹ .[2]

-

C-H Stretches: The spectrum will also feature absorptions for C-H stretching vibrations. The aromatic C-H stretches of the pyridine ring are predicted to appear at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹ ).[3] The aliphatic C-H stretches from the ethyl and methylene groups will be observed just below 3000 cm⁻¹ (around 2980-2850 cm⁻¹ ).[4]

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to give rise to a series of medium to strong absorptions in the 1600-1550 cm⁻¹ region.[5]

-

C-Br Stretch: The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 700 and 600 cm⁻¹ .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. For this compound, nine distinct signals are predicted, corresponding to the nine unique carbon environments.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift of around ~170 ppm .[6]

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

-

C2 and C6: The carbons adjacent to the nitrogen (C2 and C6) are significantly deshielded. C2, being substituted with the electron-withdrawing acetate group, is predicted to be the most deshielded of the ring carbons, around ~158 ppm . C6 is also deshielded due to its proximity to the nitrogen and is expected around ~150 ppm .[7]

-

C4: The C4 carbon is predicted to be at a lower field (~140 ppm) compared to C3.

-

C5: The carbon atom directly bonded to the bromine (C5) will experience a deshielding effect from the halogen, with a predicted chemical shift of around ~118 ppm . The effect of heavy halogens like bromine on carbon chemical shifts can be complex, but a downfield shift is generally observed.[8]

-

C3: The C3 carbon is expected to be the most shielded of the pyridine ring carbons, with a predicted chemical shift of around ~122 ppm .

-

-

Ethyl Acetate Carbons:

-

The methylene carbon of the ethyl group, being directly attached to the electronegative oxygen atom, is deshielded and is predicted to appear around ~61 ppm .[9]

-

The methyl carbon of the ethyl group is the most shielded carbon in the molecule, with a predicted chemical shift of around ~14 ppm .

-

The methylene carbon of the acetate group, situated between the pyridine ring and the carbonyl group, is expected to have a chemical shift of around ~42 ppm .

-

Experimental Protocols

While experimental data is not currently available, the following section outlines the standard procedures for acquiring high-quality IR and ¹³C NMR spectra for a compound like this compound.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean KBr/NaCl plates is recorded first.

-

The sample is then placed in the spectrometer's sample compartment.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrument Setup:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR pulse sequence is used.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and the spectrometer's sensitivity.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the TMS signal.

-

Visualization of Workflows

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for obtaining and analyzing IR and ¹³C NMR spectra.

Structural Assignment from Spectroscopic Data

Caption: Correlation of molecular structure with key spectroscopic signals.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the IR and ¹³C NMR spectroscopic data for this compound. The detailed analysis of the expected spectral features, grounded in fundamental spectroscopic principles and comparative data, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols provide a practical framework for researchers to acquire their own high-quality data. It is anticipated that this guide will facilitate the research and development efforts of scientists working with this versatile compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chimia.ch [chimia.ch]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(5-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromopyridin-2-yl)acetate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its physical properties is fundamental for its effective use in synthetic protocols, purification processes, and formulation development. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, supported by experimental data and detailed methodologies for their determination. The causality behind experimental choices and the importance of these physical constants in a research and development setting are also discussed.

Introduction and Significance

This compound, with the chemical formula C₉H₁₀BrNO₂, is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of the bromine atom on the pyridine ring and the ethyl acetate moiety provides two reactive centers for further chemical modifications, making it a valuable precursor in the development of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.

Accurate knowledge of the physical properties of this compound, such as its melting and boiling points, is not merely academic. These parameters are critical for:

-

Reaction engineering: Determining appropriate temperature ranges for chemical reactions to ensure optimal yield and minimize byproduct formation.

-

Purification strategies: Designing effective purification techniques, such as distillation or crystallization, based on the compound's physical state and boiling point.

-

Material handling and storage: Ensuring safe handling and appropriate storage conditions to maintain the compound's stability and integrity.

-

Physicochemical characterization: Providing essential data for regulatory submissions and for understanding the compound's behavior in different solvent systems.

This guide aims to provide researchers and drug development professionals with a reliable and practical resource on the key physical properties of this compound.

Physical Properties of this compound

The physical state and phase transition temperatures of a compound are among its most fundamental characteristics. For this compound, these properties are summarized below.

Data Presentation

| Property | Value | Source |

| Physical Form | Liquid at room temperature | [1][2] |

| Melting Point | Below room temperature | Inferred from physical form |

| Boiling Point | 282.4 ± 25.0 °C at 760 mmHg | [2] |

Note: The boiling point is provided with a standard deviation, indicating the range of experimentally observed values.

Interpretation of Physical Properties

The fact that this compound is a liquid at ambient temperature is a crucial piece of information for its handling and use in the laboratory.[1][2] This implies that its melting point is below standard room temperature (typically considered 20-25 °C). This characteristic influences the choice of purification methods; for instance, vacuum distillation is a more suitable technique than recrystallization for purifying this compound.

The relatively high boiling point of 282.4 °C at atmospheric pressure suggests strong intermolecular forces, likely dipole-dipole interactions arising from the polar pyridine ring and the ester group.[2] When planning a distillation, it is often advisable to perform it under reduced pressure to lower the boiling point and prevent potential thermal decomposition of the compound.

Experimental Determination of Physical Properties

To ensure the scientific integrity of the data, it is essential to understand the methodologies used for its determination. The following sections describe standard experimental protocols for measuring the melting and boiling points of a compound like this compound.

Melting Point Determination

While the precise melting point of this compound is below room temperature, the general methodology for determining the melting point of a solid compound is outlined below. This protocol would be applicable if a solid derivative of the compound were synthesized.

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Step-by-Step Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Melting Point Range: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The following protocol details the experimental procedure for determining the boiling point of a liquid compound such as this compound.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Step-by-Step Methodology:

-

Apparatus Setup: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is attached to a thermometer and heated gently in a heating bath (e.g., an oil bath).

-

Observation of Ebullition: As the liquid is heated, the air trapped in the capillary tube will expand and slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Temperature Recording: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of a liquid's boiling point.

Caption: Workflow for Boiling Point Determination.

Conclusion

The physical properties of this compound, specifically its liquid state at room temperature and its high boiling point, are critical parameters for its successful application in research and development. This guide has provided a consolidated source of this information, grounded in available experimental data, and has detailed the standard methodologies for its determination. By understanding and applying this knowledge, researchers, scientists, and drug development professionals can optimize their synthetic and purification processes, ensuring the efficient and safe use of this important chemical intermediate.

References

An In-Depth Technical Guide to Ethyl 2-(5-bromopyridin-2-yl)acetate: Structure, Synthesis, and Applications

Introduction

Ethyl 2-(5-bromopyridin-2-yl)acetate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its bifunctional nature, featuring a reactive bromine atom on the pyridine ring and an ester moiety on the alkyl side chain, makes it an ideal precursor for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, analytical characterization, a robust synthetic protocol, and its applications, particularly in the realm of medicinal chemistry and drug discovery. For researchers and drug development professionals, understanding the nuances of this reagent is key to leveraging its full synthetic potential.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate identification is paramount for regulatory compliance and experimental reproducibility.

1.1. Chemical Structure

The molecule consists of a pyridine ring brominated at the 5-position, with an ethyl acetate group substituted at the 2-position.

Caption: Figure 1. Chemical Structure.

1.2. Compound Identification

| Property | Value | Source |

| IUPAC Name | ethyl 2-(5-bromo-2-pyridinyl)acetate | [1] |

| CAS Number | 1060814-88-1 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| InChIKey | QFKXJOMCJPISBG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CC1=NC=C(C=C1)Br | [1] |

1.3. Physicochemical Properties

| Property | Value | Source |

| Appearance | Liquid or Solid/Semi-solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in an inert atmosphere, at 2-8°C or room temperature. |

Spectroscopic and Analytical Characterization

While specific experimental spectra are proprietary to manufacturers, the structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods. The following data are predicted based on established principles of NMR and mass spectrometry.

2.1. Predicted ¹H NMR Spectroscopy

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

-

δ 1.25-1.35 (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. The triplet multiplicity arises from coupling to the adjacent methylene (-CH₂-) group.

-

δ 3.90-4.00 (s, 2H): A singlet attributed to the methylene protons of the acetate group (-CH₂-COOEt). These protons are adjacent to the pyridine ring but have no adjacent protons to couple with, hence appearing as a singlet.

-

δ 4.20-4.30 (q, 2H): A quartet from the methylene protons (-O-CH₂-) of the ethyl group. The quartet splitting is due to coupling with the three protons of the adjacent methyl group.

-

δ 7.20-7.30 (d, 1H): A doublet for the proton at the C3 position of the pyridine ring.

-

δ 7.75-7.85 (dd, 1H): A doublet of doublets for the proton at the C4 position, showing coupling to both C3 and C6 protons.

-

δ 8.60-8.70 (d, 1H): A doublet corresponding to the proton at the C6 position, adjacent to the nitrogen atom.

2.2. Predicted ¹³C NMR Spectroscopy

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

-

δ 14.1: Ethyl group -CH₃

-

δ 43.5: Acetate -CH₂-

-

δ 61.5: Ethyl group -O-CH₂-

-

δ 120.0: Pyridine C5 (bearing Br)

-

δ 125.0: Pyridine C3

-

δ 140.0: Pyridine C4

-

δ 150.0: Pyridine C6

-

δ 155.0: Pyridine C2

-

δ 170.0: Ester Carbonyl (C=O)

2.3. Predicted Mass Spectrometry (Electron Ionization)

-

m/z 243/245: Molecular ion peak (M⁺) showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

-

m/z 198/200: Loss of the ethoxy group (-OC₂H₅).

-

m/z 170/172: Loss of the entire ethyl acetate side chain fragment.

Synthesis and Purification Protocol

The synthesis of this compound is not trivial and requires careful control of reaction conditions to achieve regioselectivity. A robust method involves the selective lithiation of 2,5-dibromopyridine followed by quenching with an appropriate electrophile.

Causality Behind Experimental Choices: The key challenge is the selective functionalization at the C2 position over the C5 position. Halogen-metal exchange using n-butyllithium on 2,5-dibromopyridine is highly sensitive to solvent and concentration. A non-coordinating solvent like toluene at low concentrations favors the formation of the more sterically accessible 2-lithio-5-bromopyridine intermediate.[3] This is because coordinating solvents (like THF) would stabilize the more electronically favored 5-lithio intermediate. The subsequent reaction with diethyl carbonate introduces the desired ethyl acetate moiety.

3.1. Detailed Experimental Protocol

Reaction: Selective lithiation of 2,5-dibromopyridine and subsequent carboxylation.

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

Anhydrous Toluene

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Diethyl carbonate (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous toluene to make a dilute solution (e.g., 0.05 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for an additional 30-60 minutes. The formation of the 2-lithiated species is favored under these conditions.[3]

-

Quenching: Add diethyl carbonate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warm-up: After the addition is complete, allow the reaction to stir and gradually warm to room temperature overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its two distinct reactive sites, which can be addressed sequentially or in one pot to build molecular complexity.

Caption: Figure 2. Key Reactive Sites and Transformations.

4.1. Reactions at the Ester Moiety

The ethyl ester group can undergo standard transformations:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid, 2-(5-bromopyridin-2-yl)acetic acid.

-

Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(5-bromopyridin-2-yl)ethanol.

4.2. Reactions at the Carbon-Bromine Bond

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[4] This allows for the introduction of a wide variety of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds with aryl or vinyl groups.

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing substituted amino groups.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial intermediate in the synthesis of biologically active compounds.[2] Its structure is frequently found embedded within larger molecules designed to interact with specific biological targets.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors, which are a major class of cancer therapeutics. The synthetic handles on this reagent allow for the systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity.

-

Construction of Heterocyclic Systems: The dual functionality allows it to be a linchpin in multi-step syntheses. For instance, a cross-coupling reaction can be performed at the bromine position first, followed by modification or cyclization involving the acetate side chain to build more elaborate fused heterocyclic systems.

-

Diversity-Oriented Synthesis: In drug discovery programs, this reagent enables the rapid generation of a library of analogues. By starting with this common intermediate, chemists can perform a variety of cross-coupling reactions to quickly produce dozens or hundreds of related compounds for biological screening.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion